Diethyl oxalate

概要

説明

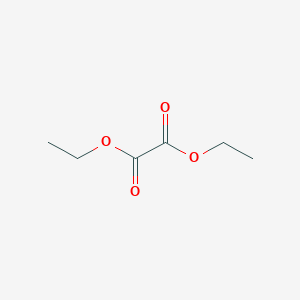

Diethyl oxalate (C₆H₁₀O₄), also known as ethanedioic acid diethyl ester, is a colorless, hygroscopic liquid with a molecular weight of 146.14 g/mol . It is widely utilized as a solvent for cellulose esters, resins, and lacquers, and serves as a critical intermediate in pharmaceuticals (e.g., barbiturates, antibiotics) and agrochemicals . Its synthesis typically involves esterification of oxalic acid with ethanol under acidic catalysis, though advanced methods using modified graphene oxide have achieved yields exceeding 99% . This compound exhibits moderate solubility in organic solvents like ethanol and ether but is only slightly soluble in hot water . Key chemical properties include transesterification with phenols, Claisen condensation with ketosteroids, and hydrogenation to ethylene glycol (Egly) under catalytic conditions .

準備方法

Traditional Esterification of Oxalic Acid with Ethanol

The esterification of oxalic acid with ethanol remains the most widely used method for diethyl oxalate synthesis. This acid-catalyzed reaction typically employs sulfuric acid or hydroxylated graphene oxide to accelerate the dehydration process .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the carbonyl carbon of oxalic acid. Azeotropic solvents like benzene or toluene facilitate water removal, shifting the equilibrium toward ester formation . Optimal conditions involve:

-

Temperature : 68–140°C (lower temperatures for primary esterification, higher for distillation)

-

Catalysts : 10 ml concentrated H₂SO₄ per 45 g oxalic acid or 1 g hydroxylated graphene oxide

A modified protocol using hydroxylated graphene oxide achieved a 99.3% yield by operating at 120–140°C with benzene as the solvent . This catalyst enhances surface area and acid site density, reducing reaction time from 20 hours to 3–4 hours compared to conventional methods .

Industrial-Scale Adaptations

Large-scale production often incorporates vacuum distillation (21.3–22.1 kPa) to isolate this compound at 120–125°C . Ethanol recycling systems recover unreacted alcohol through fractional distillation, achieving 95% yield with 98% purity . Notably, modern plants avoid benzene by using excess ethanol for azeotropic dehydration, reducing environmental hazards .

Catalytic Coupling of Carbon Monoxide and Ethyl Nitrite

Palladium-catalyzed coupling of carbon monoxide (CO) and ethyl nitrite (EtONO) represents a breakthrough in this compound synthesis, particularly for industrial applications .

Reaction Dynamics

The process involves two interconnected reactions:

-

Coupling :

-

Regeneration :

Operational Parameters

-

Catalyst : Pd-Fe/Al₂O₃ (0.1–1% Pd, 0.3–2% Fe) enables 500 g/L·h space-time yield

-

Temperature : 80–90°C (lower than earlier 100–120°C protocols)

This closed-loop system eliminates NO emissions by recycling gases, achieving 100% CO conversion and 96% this compound selectivity .

Selective Monohydrolysis of Dialkyl Oxalates

Recent advances enable this compound production via controlled hydrolysis of higher esters. A 2022 study demonstrated 93% yield for monoethyl oxalate using tetrahydrofuran (THF) and water at 20°C .

Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 93 |

| Temperature (°C) | 20 | 93 |

| Reaction Time (h) | 24 | 93 |

| Water Equivalents | 3 | 93 |

This method avoids strong acids, making it suitable for heat-sensitive substrates .

Radiochemical Synthesis for Pharmaceutical Applications

Carbon-11-labeled this compound, used in positron emission tomography (PET), is synthesized via:

Comparative Analysis of Synthesis Methods

Environmental and Economic Considerations

-

Energy Consumption : CO coupling requires 30% less energy than esterification due to lower temperatures (90°C vs. 140°C) .

-

Waste Generation : Traditional methods produce 0.5 kg sulfuric acid waste per kg product vs. zero waste in catalytic coupling .

-

Capital Costs : Pd-based catalysts increase initial investment by 40%, but longevity (>10,000 hours) offsets this .

化学反応の分析

Transesterification

Diethyl oxalate undergoes transesterification reactions, where the ethoxy groups are exchanged with other alcohols in the presence of a catalyst. For instance, it reacts with phenol to form diphenyl oxalate using solid-acid catalysts such as MoO₃/TiO₂.

where PhOH represents phenol.

In a study of the transesterification of dimethyl oxalate (DMO) with ethanol (EtOH) using various catalysts, a lower pKb value resulted in a stronger nucleophilicity and a higher catalytic efficiency . Sodium tert-butoxide exhibited a high turnover frequency (TOF) value of 274,032 h⁻¹ at room temperature .

Claisen Condensation

This compound participates in Claisen condensation reactions with compounds containing active methylene groups, such as ketosteroids, leading to the formation of glyoxalyl derivatives. These reactions typically require basic conditions.

Hydrogenation

Hydrogenation of this compound can yield ethylene glycol in the presence of copper-based catalysts. This reaction is significant in the synthesis of ethylene glycol from renewable resources.

Hydrolysis

This compound undergoes hydrolysis in the presence of water, yielding ethanol and oxalic acid . The hydrolysis reaction's half-life is approximately 0.5 days at pH 4 and 35°C . Studies monitoring the hydrolysis of this compound show that the reaction's conductivity increases linearly for approximately 50 hours until a plateau is reached at around 100 hours, indicating the reaction is complete .

Reaction with Amines

This compound reacts with amines, with the outcome depending on the type of amine. With primary amines, it forms a solid compound, N,N-oxamide.

CO Coupling Reaction

This compound can be prepared by a gas phase method where carbon monoxide (CO) is coordinated with ethyl nitrite and catalyzed by a bimetallic supported catalyst to generate this compound .

The reaction follows a two-step chemical reaction: a linked reaction where CO is coordinated with ethyl nitrite, and a regeneration reaction where the unreacted gas containing NO reacts with ethanol and oxygen to regenerate ethyl nitrite . This method achieves a high total conversion rate of CO and selectivity for this compound .

科学的研究の応用

Chemical Synthesis and Pharmaceutical Applications

Diethyl oxalate serves as an important intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

- Steroids : DEO is used in the synthesis of steroid compounds.

- Barbiturates : It plays a role in the manufacture of barbiturates, which are central nervous system depressants.

- Dyes and Pigments : DEO is crucial for producing triazine dyes and derivatives, which possess antimicrobial properties and are used in textiles and coatings .

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Steroid Synthesis | Intermediate for steroid production |

| Barbiturates | Used in the synthesis of barbiturates |

| Dyes | Intermediate for triazine dyes and derivatives |

Dye Manufacturing

This compound is extensively utilized in the dye industry. It acts as a solvent and an intermediate for producing various dyes, particularly triazine dyes, which are known for their vibrant colors and stability. The dyeing industry benefits from DEO's ability to enhance the solubility and dispersion of pigments .

Table 2: Dye Manufacturing Applications

| Application | Description |

|---|---|

| Triazine Dyes | Used to produce stable and vibrant dye compounds |

| Solvent for Dyes | Enhances solubility and dispersion of pigments |

Solar Energy Applications

Recent research has highlighted this compound's potential as a low-cost additive in dye-sensitized solar cells (DSSCs). Studies indicate that incorporating DEO into the electrolyte solution can increase photocurrent density by up to 26%, significantly improving the efficiency of solar energy conversion . This application positions this compound as a promising candidate for enhancing renewable energy technologies.

Environmental Conservation

This compound has been investigated for its role in environmental applications, particularly in conservation efforts. Research shows that it can interact with calcite substrates, forming calcium oxalate crystals that may aid in the preservation of historical artifacts . This property is particularly valuable in heritage conservation, where minimizing damage to materials is crucial.

Table 3: Environmental Applications

| Application | Description |

|---|---|

| Heritage Conservation | Forms calcium oxalate crystals for artifact preservation |

Industrial Applications

In addition to its chemical synthesis roles, this compound is used as a solvent for cellulose esters, ethers, resins, perfumes, and lacquers. Its miscibility with various organic solvents makes it an ideal choice for industrial applications where solubility is critical .

Table 4: Industrial Applications

| Application | Description |

|---|---|

| Solvent | Used in manufacturing perfumes and resins |

| Plastic Industry | Acts as a solvent for plastics production |

Research Insights

Recent studies have focused on optimizing the production methods of this compound to enhance its efficiency and reduce environmental impact. For instance, innovative synthesis methods utilizing carbon monoxide coupling have been developed, resulting in higher purity levels and reduced waste production during manufacturing processes .

作用機序

Diethyl oxalate exerts its effects primarily through its ability to undergo various chemical reactions. For instance, in transesterification reactions, it acts as an ester donor, transferring its ester group to other compounds. In Claisen condensation, it reacts with active methylene groups to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with.

類似化合物との比較

Comparison with Similar Oxalate Esters

Reactivity and Catalytic Hydrogenation

Diethyl oxalate’s hydrogenation behavior distinguishes it from other oxalate esters. Over phosphorus-modified Ni catalysts (e.g., Ni₃P/SiO₂), this compound undergoes selective hydrogenation to produce Egly (55% selectivity) and ethanol (40%), with minimal over-hydrogenation to ethylene glycol (EG) . This contrasts with dimethyl oxalate, which requires different catalytic systems (e.g., Cu/SBA-15) for similar transformations .

Physical and Solubility Properties

| Property | This compound | Dimethyl Oxalate | Diphenyl Oxalate |

|---|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | C₄H₆O₄ | C₁₄H₁₀O₄ |

| Molecular Weight (g/mol) | 146.14 | 118.09 | 242.23 |

| Boiling Point (°C) | ~185 | ~163–165 | Decomposes at >250 |

| Solubility in Water | Slight (hot water) | Moderate | Insoluble |

| Primary Applications | Pharmaceuticals, solvents | Polymer precursors | High-performance polymers |

Stability and Industrial Handling

This compound decomposes slowly under ambient conditions, releasing toxic gases upon combustion . This necessitates stringent handling protocols compared to dimethyl oxalate, which is less hygroscopic and more stable in aqueous environments .

Key Research Findings

- Catalytic Selectivity : Phosphorus-modified Ni catalysts enhance Egly selectivity (55%) by promoting linear CO adsorption, reducing deep hydrogenation to EG .

- Polymer Limitations : this compound’s ethoxy groups hinder polycondensation, limiting its use in high-molecular-weight polyester synthesis compared to diphenyl oxalate .

- Synthetic Efficiency : Modified graphene oxide catalysts improve this compound synthesis yields to >99%, outperforming traditional sulfuric acid methods .

生物活性

Diethyl oxalate (DEO), a colorless liquid with the chemical formula , is an ester of oxalic acid and is primarily utilized in organic synthesis. Its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound.

This compound is rapidly hydrolyzed in the body to form diethyl alcohol and oxalate anion, which are key intermediates in metabolic processes. The half-life of DEO is approximately 0.5 days at pH 4 and 35 °C, indicating a quick metabolic turnover . Understanding its metabolic pathway is crucial for evaluating its biological activity and potential toxicity.

Biological Activity Overview

- Toxicity : DEO has been shown to have corrosive effects on human tissues, particularly when inhaled or ingested. It can cause irritation to the eyes and respiratory tract . Studies have indicated that exposure can lead to significant health issues, including renal damage.

- Nephrotoxicity : A notable study documented cases of oxalate nephropathy induced by dimethyl oxalate exposure, highlighting the potential for DEO to cause similar renal toxicity due to its metabolic conversion to oxalate . Symptoms observed included nausea, vomiting, and acute kidney injury (AKI), which were confirmed through renal biopsy showing oxalate crystal deposits in the kidneys.

- Histopathological Effects : In animal studies, this compound exposure resulted in kidney enlargement and mild nephrolithiasis (kidney stones) at various dose levels. Histopathological examinations revealed significant changes in kidney structure, including tubular atrophy and interstitial fibrosis .

Case Study 1: Acute Kidney Injury from this compound Exposure

- Patient Profile : A previously healthy individual exposed to this compound during industrial work.

- Symptoms : Presented with abdominal pain, nausea, and elevated serum creatinine levels.

- Intervention : Initiated hemodialysis and glucocorticoid treatment (prednisone).

- Outcome : Gradual improvement in renal function was observed over several months.

Case Study 2: Chronic Effects of this compound

- Patient Profile : A technician with prolonged exposure to this compound.

- Symptoms : Developed chronic renal dysfunction characterized by persistent proteinuria.

- Intervention : Managed with supportive care and monitoring of renal function.

- Outcome : Highlighted the need for regular health screenings for individuals in high-exposure occupations.

The biological activity of this compound is primarily mediated through its hydrolysis products. The oxalate anion can induce cytotoxic effects within renal tubules through several mechanisms:

- Oxidative Stress : Oxalates can generate reactive oxygen species (ROS), leading to cellular damage.

- Inflammation : The presence of oxalate crystals can trigger inflammatory responses, contributing to tissue injury .

- Tubular Obstruction : Crystal deposition may obstruct tubular flow, exacerbating renal injury and dysfunction.

Research Findings

Recent studies have focused on the synthesis of DEO derivatives with enhanced biological activities. For instance, novel compounds derived from this compound exhibited significant antibacterial and antifungal properties compared to traditional antibiotics . Molecular docking studies suggest that these derivatives may interact effectively with key biological targets involved in inflammation and infection.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for diethyl oxalate, and how do reaction conditions influence purity?

this compound is primarily synthesized via esterification of oxalic acid with ethanol. Key methods include:

- Azeotropic dehydration : Ethanol, benzene, and oxalic acid are heated to 68°C under reflux, followed by dehydration and vacuum distillation .

- Catalyzed esterification : Concentrated sulfuric acid acts as a catalyst, with post-reaction washing (e.g., sodium bicarbonate) and drying (anhydrous sodium sulfate) to achieve >78% yield . Purity is influenced by temperature control (e.g., avoiding decomposition above 185°C) and post-synthesis purification steps (e.g., vacuum distillation to collect fractions at 103°C/6 kPa) .

Q. How is this compound characterized to confirm identity and purity in academic research?

Standard characterization includes:

- Spectroscopic analysis : FTIR for ester functional groups (C=O stretch at ~1740 cm⁻¹) and NMR for structural confirmation .

- Chromatography : GC-MS or HPLC to assess purity and detect byproducts .

- Physical properties : Density (~1.076 g/cm³), boiling point (182–184°C), and solubility profiles (insoluble in water, miscible with organic solvents) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes .

- Storage : Keep in sealed containers away from oxidizers and bases to prevent exothermic reactions .

Advanced Research Questions

Q. How can catalyst design optimize the hydrogenation of this compound to ethylene glycol?

- Catalyst modulation : Phosphorus-doped Ni catalysts (e.g., Ni₃P/ZrO₂) enhance selectivity by altering surface metal interactions. P promotes linear CO adsorption over bridge adsorption, favoring partial hydrogenation to ethylene glycol (85% selectivity) over deep hydrogenation to ethanol .

- Cu/SiO₂ catalysts : Achieve 92% ethylene glycol yield at low H₂/DEO ratios (1:1) via deposition-precipitation synthesis, reducing hydrogen consumption .

Q. What methodologies resolve contradictions in reported reaction yields for this compound synthesis?

Systematic approaches include:

- Design of Experiments (DoE) : Central composite design (CCD) evaluates temperature, residence time, and reagent equivalents. For Claisen condensation, optimal conditions (e.g., 60°C, 30 min residence time) increase yields by 40% .

- Kinetic modeling : Sensitivity analysis identifies rate-limiting steps (e.g., azeotropic dehydration efficiency) to reconcile discrepancies across studies .

Q. How do molecular interactions in this compound binary mixtures inform solvent selection for pharmaceutical applications?

- Excess molar volume (Vₘᴱ) and viscosity deviations : Negative Vₘᴱ values (e.g., -0.78 cm³/mol with dibutyl ether) indicate strong intermolecular interactions, favoring solvation of nonpolar APIs .

- Acoustic properties : Ultrasonic speed measurements reveal hydrogen bonding with ethers (e.g., anisole), guiding solvent choice for cellulose ester dissolution .

Q. What advanced techniques improve the environmental safety profile of this compound in synthetic workflows?

- Microemulsion synthesis : ZnO nanoparticles synthesized using this compound as a template reduce toxicity (LC₅₀ for algae: 77.1 mg/L) .

- Biodegradation assessment : OECD 301D tests show 67.9% biodegradability, supporting eco-friendly disposal protocols .

Q. Tables for Key Data

| Binary Mixture | Excess Molar Volume (Vₘᴱ) | Interaction Type | Application Relevance | Reference |

|---|---|---|---|---|

| DEO + Dibutyl ether | -0.78 cm³/mol | Strong van der Waals | Nonpolar API solvation | |

| DEO + Anisole | -0.65 cm³/mol | Hydrogen bonding | Cellulose ester dissolution |

特性

IUPAC Name |

diethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYACBZDAHNBPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044472 | |

| Record name | Diethyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley] | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedioic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185.7 °C @ 760 MM HG | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

168 °F (NFPA, 2010), 168 °F CC | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0785 @ 20 °C/4 °C | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.41 [mmHg], 1 MM HG @ 47 °C | |

| Record name | Diethyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

95-92-1, 150992-84-0 | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL OXALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 150992-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860M3ZWF6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-38.5 °C | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。